molecular formula C11H12 B14704666 6,7-Dimethyl-1H-indene CAS No. 23288-07-5

6,7-Dimethyl-1H-indene

Cat. No.: B14704666
CAS No.: 23288-07-5
M. Wt: 144.21 g/mol
InChI Key: OOOBGDSHHYTWFG-UHFFFAOYSA-N
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Description

6,7-Dimethyl-1H-indene is a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, with methyl groups at the 6 and 7 positions. These compounds share the molecular formula C₁₁H₁₂ (molecular weight: 144.21 g/mol) but differ in substituent positioning, which significantly influences their physicochemical properties and applications.

Properties

CAS No.

23288-07-5

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

6,7-dimethyl-1H-indene

InChI

InChI=1S/C11H12/c1-8-6-7-10-4-3-5-11(10)9(8)2/h3-4,6-7H,5H2,1-2H3

InChI Key

OOOBGDSHHYTWFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC2)C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-1H-indene typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-alkyl-1-ethynylbenzene derivatives, catalyzed by transition metals such as ruthenium or rhodium . The reaction conditions often include the use of hot toluene as a solvent and a catalytic amount of the metal complex.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products Formed:

    Oxidation: Formation of 6,7-dimethylindanone or 6,7-dimethylindane-1-carboxylic acid.

    Reduction: Formation of 6,7-dimethylindane.

    Substitution: Formation of various substituted indenes depending on the electrophile used.

Scientific Research Applications

6,7-Dimethyl-1H-indene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-1H-indene and its derivatives involves interactions with various molecular targets. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structural Analogs and Derivatives

Positional Isomers of Dimethyl-1H-Indene

4,7-Dimethyl-1H-Indene (CAS 6974-97-6)
  • Substituents : Methyl groups at positions 4 and 7.
  • Physical Properties :
    • Density: 0.998 g/cm³
    • Boiling Point: 230°C
    • Flash Point: 87°C .
  • Applications: Identified as a product in biomass fast pyrolysis vapors during catalytic upgrading studies using nano metal oxides .
5,7-Dimethyl-1H-Indene (CAS 22484-28-2)
  • Substituents : Methyl groups at positions 5 and 7.
  • Key Data : Shares the molecular formula C₁₁H₁₂ but lacks reported physical property data in the evidence .

Comparison of Isomers :
The 4,7 and 5,7 isomers demonstrate how methyl group positioning alters steric and electronic properties. The 4,7 isomer’s higher boiling point (230°C) compared to unsubstituted indene (~182°C) reflects increased molecular weight and van der Waals interactions due to methyl groups .

Dihydro-Indenone Derivatives

6,7-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS 1071727-45-1)
  • Structure : A ketone derivative with a saturated cyclopentane ring and methyl groups at positions 6 and 7.
  • Molecular Formula : C₁₁H₁₂O (MW: 160.21 g/mol).
  • Applications : Serves as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .
5,6-Dimethyl-2,3-dihydro-1H-inden-1-one
  • Hazards : Classified with risks including skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
  • Regulatory Data : Highlighted in safety assessments for laboratory use .

Comparison with Indene: The addition of a ketone group and saturation (2,3-dihydro) increases polarity, altering solubility and reactivity. For example, dihydro-indenones are more amenable to nucleophilic attacks compared to fully aromatic indenes.

Halogenated and Methoxy-Substituted Derivatives

6,7-Dichloro-2,3-dihydro-1H-inden-1-one (CAS 68755-30-6)
  • Structure : Chlorine atoms at positions 6 and 7, with a ketone group.
  • Molecular Formula : C₉H₆Cl₂O (MW: 213.05 g/mol).
  • Applications : Used in pharmaceutical intermediates, leveraging chlorine’s electron-withdrawing effects to modulate reactivity .
4,5,6-Trimethoxy-2,3-dihydro-1H-indene Derivatives
  • Biological Activity : Derivatives like 12o–12x () exhibit tubulin polymerization inhibition, with methoxy groups enhancing binding affinity to biological targets .

Comparison :
Halogenation increases molecular weight and alters electronic properties (e.g., chlorine’s inductive effect), while methoxy groups improve solubility and bioactivity.

Bulky Indene Ligands in Organometallic Chemistry

1,3-Diisopropyl-4,7-dimethyl-1H-indene (iPrMeInd) :

  • Role : A sterically hindered ligand used in rare-earth metal complexes (e.g., Y, La, Lu).
  • Coordination Modes : Binds metals via η⁵ coordination, enabling catalytic flexibility in polymerization reactions .

Comparison :
Bulky substituents (e.g., isopropyl groups) enhance steric shielding around metal centers, stabilizing reactive intermediates and tuning catalytic activity .

Data Table: Key Compounds and Properties

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications References
4,7-Dimethyl-1H-indene 6974-97-6 C₁₁H₁₂ 4,7 144.21 Boiling point: 230°C; pyrolysis product
5,7-Dimethyl-1H-indene 22484-28-2 C₁₁H₁₂ 5,7 144.21 Synthetic intermediate
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one 1071727-45-1 C₁₁H₁₂O 6,7 (dihydro) 160.21 Pharmaceutical intermediate
6,7-Dichloro-2,3-dihydro-1H-inden-1-one 68755-30-6 C₉H₆Cl₂O 6,7 (Cl) 213.05 Agrochemical synthesis
1,3-Diisopropyl-4,7-dimethyl-1H-indene - C₁₇H₂₄ 1,3,4,7 228.38 Organometallic catalysis

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